

Cellular Targets of 17(R)-Resolvin D4: An Indepth Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the current understanding of the cellular targets of **17(R)-Resolvin D4** (17(R)-RvD4), a specialized pro-resolving mediator with potent anti-inflammatory and pro-resolution properties. While the precise receptor for 17(R)-RvD4 has yet to be definitively identified, this document summarizes the key findings related to its biological functions, explores potential candidate receptors based on the activity of structurally similar resolvins, and provides detailed experimental protocols for its further investigation.

Introduction to 17(R)-Resolvin D4

17(R)-Resolvin D4 is the 17(R)-epimer of Resolvin D4, belonging to the D-series resolvins, a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its biosynthesis is notably triggered by aspirin, which acetylates the cyclooxygenase-2 (COX-2) enzyme, leading to the formation of a 17(R)-hydroperoxy intermediate from DHA.[2] This aspirin-triggered pathway underscores its potential as a key mediator in the therapeutic actions of aspirin.

Functionally, 17(R)-RvD4, like its 17(S) counterpart, exhibits potent pro-resolving activities. These include the regulation of neutrophil trafficking to sites of inflammation and the enhancement of phagocytosis and efferocytosis (the clearance of apoptotic cells) by macrophages and fibroblasts.[2] For instance, Resolvin D4 has been shown to boost the phagocytic capabilities of human macrophages and dermal fibroblasts at concentrations as low



as 1 nM.[2] Despite its recognized biological importance, the specific cell surface receptors that mediate the effects of 17(R)-RvD4 remain an active area of investigation.

Candidate Cellular Targets

While a dedicated receptor for 17(R)-RvD4 has not been identified, studies on other D-series resolvins, particularly those with a 17(R) configuration, provide strong candidates for its cellular targets. The primary candidates are G protein-coupled receptors (GPCRs), which are known to mediate the actions of many SPMs.

- GPR32: This orphan receptor has been identified as a target for Resolvin D1 (RvD1) and its aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1).[3] Given the structural similarity, GPR32 is a plausible candidate for mediating the actions of 17(R)-RvD4.
- ALX/FPR2: The formyl peptide receptor 2, also known as the lipoxin A4 receptor
 (ALX/FPR2), is another receptor for RvD1 and AT-RvD1.[4] Computational studies suggest
 that the 17(R) configuration of AT-RvD1 influences its interaction with key residues within this
 receptor.[5]
- GPR18: This receptor is the target for Resolvin D2 (RvD2). Notably, the 17(R) epimer, 17(R)-RvD2, is a potent agonist for GPR18, suggesting that this receptor may also recognize other 17(R)-configured D-series resolvins.[6]

Quantitative Data on Resolvin-Receptor Interactions

To date, there is no published quantitative binding data for the interaction of **17(R)-Resolvin D4** with a specific cellular receptor. However, data from related D-series resolvins can provide a valuable reference for future studies.



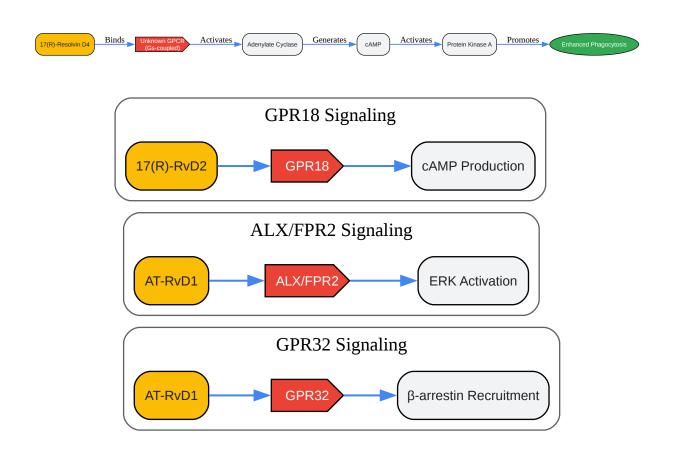
Ligand	Receptor	Assay Type	Value	Cell Type/System
17(R)-Resolvin D2	GPR18	Efferocytosis Assay	EC50 ~ 2.6 x 10 ⁻¹⁴ M	Human M2-like Macrophages
Resolvin D1	GPR32	β-arrestin Recruitment	EC50 ~ 8.8 x 10 ⁻¹² M	GPCR- overexpressing β-arrestin system
Resolvin D1	ALX/FPR2	β-arrestin Recruitment	EC50 ~ 1.2 x 10 ⁻¹⁰ M	GPCR- overexpressing β-arrestin system
Resolvin D4	Unknown	Phagocytosis Assay	Effective at 1 nM	Human Macrophages and Fibroblasts

Signaling Pathways

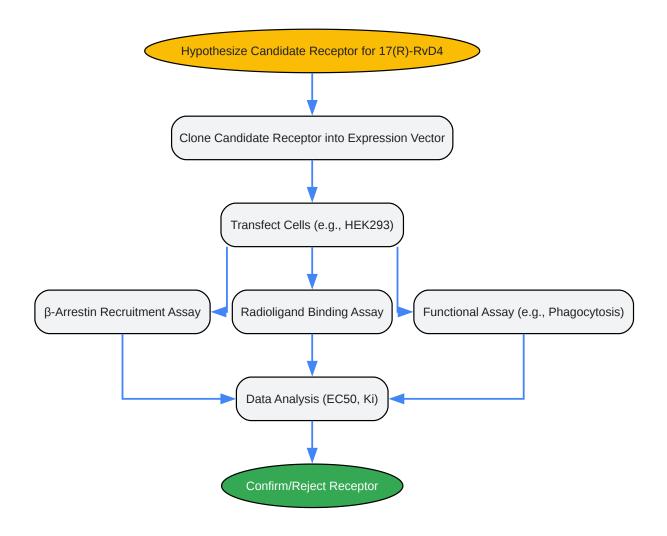
The signaling cascade initiated by 17(R)-RvD4 is thought to be mediated by a Gs-coupled GPCR. This is inferred from studies on RvD4 where its stimulation of macrophage phagocytosis was inhibited by cholera toxin (which targets Gs alpha subunits) but not by pertussis toxin (which targets Gi/o alpha subunits).[7]

Below are diagrams illustrating the proposed signaling pathway for RvD4 and the known pathways for candidate receptors.









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